molecular formula C17H23NO6S B2539865 methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate CAS No. 1396761-23-1

methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate

Cat. No.: B2539865
CAS No.: 1396761-23-1
M. Wt: 369.43
InChI Key: JBLNONYQWHALAT-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a spirocyclic structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine, which is then reacted with methyl 4-sulfamoylbenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-ylmethylamine: A precursor in the synthesis of the target compound, sharing the spirocyclic structure.

    Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with similar stability and reactivity.

    (1,4-Dioxaspiro[4.5]decan-2-yl)methyl acrylate: A related compound used in polymer chemistry and material science.

Uniqueness

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate stands out due to its combination of a spirocyclic structure with a sulfamoylbenzoate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-22-16(19)13-5-7-15(8-6-13)25(20,21)18-11-14-12-23-17(24-14)9-3-2-4-10-17/h5-8,14,18H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNONYQWHALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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